molecular formula C9H15N3 B1427458 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole CAS No. 1339153-35-3

1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole

Katalognummer: B1427458
CAS-Nummer: 1339153-35-3
Molekulargewicht: 165.24 g/mol
InChI-Schlüssel: UHVAVFGZMDXVEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole is a pyrazole-based heterocyclic compound featuring a methyl group at the 1-position and a pyrrolidin-3-ylmethyl substituent at the 4-position. This structural motif is commonly exploited in medicinal chemistry for its ability to interact with biological targets, including enzymes and receptors .

Eigenschaften

IUPAC Name

1-methyl-4-(pyrrolidin-3-ylmethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-7-9(6-11-12)4-8-2-3-10-5-8/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVAVFGZMDXVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Typical Reaction Scheme:

  • Step 1: Condensation of a suitable hydrazine derivative (e.g., methylhydrazine) with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl precursor.
  • Step 2: Cyclization under acidic or catalytic conditions to form the pyrazole ring.
  • Step 3: Introduction or retention of substituents such as the pyrrolidin-3-ylmethyl group at position 4.

Specific Preparation Methods for this compound

Cyclization Using Methylhydrazine and Pyrrolidin-3-ylmethyl Precursors

A plausible synthetic route involves condensation of methylhydrazine with a pyrrolidin-3-ylmethyl-containing 1,3-diketone or equivalent intermediate. The pyrrolidin-3-ylmethyl substituent can be introduced via alkylation or reductive amination of the pyrazole nucleus or by using a pyrrolidine-substituted precursor in the cyclization step.

  • Reaction Conditions: Typically conducted in organic solvents such as ethanol or methanol.
  • Catalysts: Acidic catalysts or metal salts (e.g., copper triflate) can be employed to facilitate cyclization and improve regioselectivity.
  • Temperature: Mild heating or reflux conditions to promote ring closure.
  • Outcome: Formation of this compound with good regioselectivity.

Alkylation of Preformed Pyrazole

An alternative method involves the alkylation of 1-methylpyrazole at the 4-position with a suitable pyrrolidin-3-ylmethyl electrophile (e.g., halide or mesylate). This method requires:

  • Generation of a nucleophilic pyrazole anion, often by deprotonation with a strong base such as sodium hydride in DMF.
  • Reaction with a pyrrolidin-3-ylmethyl halide or mesylate to afford the target compound.
  • Careful control of reaction conditions to avoid side reactions and optimize yield.

Use of Pyrrolidine Derivatives in Cyclization

Recent studies describe the synthesis of pyrazole derivatives bearing pyrrolidine substituents by reacting hydrazine derivatives with pyrrolidine-containing carbonyl compounds. For example, pyrrolidin-3-ylmethyl aldehydes or ketones can be condensed with methylhydrazine under controlled conditions to yield the substituted pyrazole ring.

Catalytic and Green Chemistry Approaches

  • Metal-Catalyzed Cyclizations: Ruthenium(II) and iron catalysts have been reported for regioselective synthesis of substituted pyrazoles with high yields and functional group tolerance.
  • Microwave-Assisted Synthesis: Microwave irradiation under solvent-free conditions accelerates pyrazole formation from tosylhydrazones and α,β-unsaturated carbonyl compounds, offering rapid and efficient synthesis.
  • One-Pot Procedures: Some protocols enable one-pot synthesis combining cyclocondensation and oxidative aromatization steps, improving overall efficiency and yield.

Data Table Summarizing Preparation Methods

Methodology Key Reagents Conditions Yield Range (%) Notes
Cyclization of methylhydrazine with pyrrolidin-3-ylmethyl diketone Methylhydrazine, pyrrolidin-3-ylmethyl diketone Ethanol/MeOH, acid catalyst, reflux 50–80 Precise substitution control, regioselective
Alkylation of 1-methylpyrazole anion 1-methylpyrazole, NaH, pyrrolidin-3-ylmethyl halide DMF, room temp to mild heating 22–60 Requires strong base, careful work-up to avoid hydrolysis
Metal-catalyzed cyclization Diarylhydrazones, vicinal diols, Fe or Ru catalysts Mild heating, O2 as oxidant 70–90 High functional group tolerance, green chemistry
Microwave-assisted cyclization Tosylhydrazones, α,β-unsaturated carbonyls Microwave, solvent-free 60–85 Rapid, solvent-free, energy efficient
One-pot cyclocondensation & oxidation Chalcones, arylhydrazines, Cu catalyst Room temp to reflux, ionic liquid medium ~82 Catalyst recyclable, no extra oxidant needed

Research Findings and Notes

  • The synthesis of this compound benefits from the inherent nucleophilicity of methylhydrazine and the electrophilicity of pyrrolidin-3-ylmethyl carbonyl precursors, facilitating efficient cyclization.
  • Alkylation methods require careful base selection and solvent choice to maximize yield and purity, as pyrrolidine substituents can be sensitive to hydrolysis and side reactions.
  • Catalytic methods using iron and ruthenium complexes offer regioselective and high-yielding routes, with the added advantage of using molecular oxygen as a green oxidant.
  • Microwave-assisted and one-pot methods reduce reaction times and simplify purification steps, making them attractive for industrial scale-up.
  • The compound's synthesis is often conducted as racemic mixtures, with stereochemical control being a potential area for further research.

Analyse Chemischer Reaktionen

1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The target compound is distinguished by its pyrrolidin-3-ylmethyl substituent. Below is a comparison with key analogs:

Compound Name Substituent at Pyrazole 4-Position Molecular Formula Key Structural Differences
Target Compound Pyrrolidin-3-ylmethyl C10H16N3* Saturated pyrrolidine ring
1-Methyl-4-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole 1-Methylpyrrole-2-yl C9H12N3 Unsaturated pyrrole ring
5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole 4-Ethyl-4-methylpyrrolidin-3-yl C10H17N3 Ethyl and methyl groups on pyrrolidine
1-Methyl-4-(4-nitrophenyl)-1H-pyrazole 4-Nitrophenyl C10H9N3O2 Aromatic nitro group

*Estimated based on structural analysis.

  • Pyrrolidine vs.
  • Alkyl Substitutions : The ethyl and methyl groups in introduce steric bulk, which may reduce solubility but improve metabolic stability relative to the target compound.
  • Aromatic vs. Aliphatic : The 4-nitrophenyl group in provides strong electron-withdrawing effects, altering reactivity in cross-coupling reactions .

Key Reaction Data :

  • Yields for Suzuki couplings range from 65–76% depending on substituents .
  • Purity of intermediates is typically >97%, critical for downstream applications .

Biologische Aktivität

1-Methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic applications, supported by recent research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds, followed by methylation and cyclization processes. The characterization of synthesized compounds is usually confirmed through techniques such as NMR, IR spectroscopy, and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, a study evaluating various pyrazole derivatives found that certain compounds exhibited significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most promising derivatives showed IC50 values in the low micromolar range, indicating strong growth inhibition .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
17lA5490.98 ± 0.08
17lMCF-71.05 ± 0.17
17lHeLa1.28 ± 0.25

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compound 17l was shown to inhibit c-Met signaling pathways in A549 cells, leading to increased apoptosis as confirmed by Western blot analysis and fluorescence quantitative PCR .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. Some studies report that certain pyrazoles can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The anti-inflammatory activity is often measured using assays that evaluate the inhibition of nitric oxide production in response to lipopolysaccharide (LPS) stimulation .

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

CompoundIC50 (µg/mL)
Compound A60.56
Compound B57.24
Diclofenac54.65

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored, with several studies indicating efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a series of pyrazoles demonstrated significant antibacterial activity with MIC values ranging from 12.5 mg/mL to 25.1 µM against different pathogens .

Case Studies

A notable case study involved a derivative structurally similar to this compound that was evaluated for its synergistic effects when combined with conventional chemotherapy agents like doxorubicin. The combination therapy showed enhanced cytotoxicity in breast cancer cell lines characterized by poor prognosis, suggesting a potential for improved treatment regimens .

Q & A

Q. What are the established synthetic routes for 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole, and how can reaction conditions be optimized?

Answer: The synthesis typically involves functionalizing the pyrazole core with a pyrrolidinylmethyl group. A common approach (e.g., for analogous compounds) starts with 1-methyl-4-nitro-1H-pyrazole, which undergoes nucleophilic substitution with pyrrolidine derivatives under controlled conditions . Optimization strategies include:

  • Catalyst selection: Palladium or copper catalysts enhance coupling efficiency in analogous pyrazole-pyrrolidine systems.
  • Temperature control: Reactions often proceed at 50–80°C to balance yield and side-product formation.
  • Solvent systems: Polar aprotic solvents like THF or DMF improve solubility of intermediates .

Table 1: Example Reaction Conditions for Pyrazole-Pyrrolidine Hybrid Synthesis

PrecursorReagentCatalystTemp (°C)Yield (%)Reference
1-Methyl-4-nitro-1H-pyrazolePyrrolidineCuSO₄5061
1-Methyl-4-bromo-1H-pyrazolePyrrolidin-3-ylmethanolPd(PPh₃)₄8078

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR: The pyrrolidine ring protons (δ 1.8–3.0 ppm) and pyrazole protons (δ 7.2–8.1 ppm) show distinct splitting patterns. Methyl groups on the pyrazole appear as singlets near δ 3.5 ppm .
  • IR: Stretching vibrations for C-N (1250–1350 cm⁻¹) and pyrrolidine N-H (3300 cm⁻¹) are key identifiers.
  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 206.1 for C₁₀H₁₆N₃) .

Q. What are the stability considerations for storing this compound?

Answer:

  • Light sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
  • Temperature: Long-term stability is maintained at –20°C; avoid repeated freeze-thaw cycles.
  • Moisture control: Desiccants (e.g., silica gel) prevent hydrolysis of the pyrrolidine moiety .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Answer:

  • Enzyme inhibition: Test against kinases or GPCRs using fluorescence polarization or radiometric assays.
  • Antimicrobial activity: Minimum inhibitory concentration (MIC) assays in bacterial/fungal models .
  • Cytotoxicity: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

Q. How does the pyrrolidinylmethyl substituent influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity: The pyrrolidine ring increases logP compared to unsubstituted pyrazoles, enhancing membrane permeability.
  • Solubility: Protonation of the pyrrolidine nitrogen improves aqueous solubility at physiological pH.
  • Steric effects: The substituent’s bulkiness may hinder binding to flat active sites .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution .
  • Molecular Docking: Simulate interactions with target proteins (e.g., CRF-1 receptors) using AutoDock Vina. For example, pyrrolidine’s NH group may form hydrogen bonds with Asp-187 in the receptor .

Table 2: Example Docking Scores for Analogous Compounds

CompoundTarget ProteinBinding Affinity (kcal/mol)Reference
1-Methyl-4-nitro-pyrazoleCRF-1 Receptor–9.2
Pyrrolidine-pyrazole hybridKinase X–8.5

Q. What strategies resolve contradictions in reported biological activity data for this compound class?

Answer:

  • Meta-analysis: Compare IC₅₀ values across studies, controlling for assay conditions (e.g., pH, cell type).
  • Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., nitro vs. methyl groups) to isolate contributing factors .
  • Orthogonal assays: Validate antimicrobial claims using both MIC and time-kill kinetics .

Q. How can regioselective functionalization of the pyrazole core be achieved?

Answer:

  • Directing groups: Install temporary groups (e.g., sulfonyl) at C-3 to direct electrophilic substitution to C-4 .
  • Cross-coupling: Use Suzuki-Miyaura reactions with boronic acids (e.g., 4-methylphenylboronic acid) for C-5 modifications .

Q. What advanced characterization techniques (e.g., X-ray crystallography) reveal conformational flexibility?

Answer:

  • Single-crystal X-ray diffraction: Resolve bond angles and torsion angles between the pyrazole and pyrrolidine rings. For example, a 2024 study showed a dihedral angle of 15.2° in a related compound, indicating moderate flexibility .
  • Dynamic NMR: Monitor ring puckering of pyrrolidine at variable temperatures .

Q. How do solvent effects impact the compound’s reactivity in catalytic reactions?

Answer:

  • Polar solvents (DMF, DMSO): Stabilize transition states in SNAr reactions, increasing substitution rates.
  • Nonpolar solvents (toluene): Favor radical intermediates in photochemical reactions.
  • Protic vs. aprotic: Protic solvents (e.g., ethanol) may protonate the pyrrolidine nitrogen, altering nucleophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.